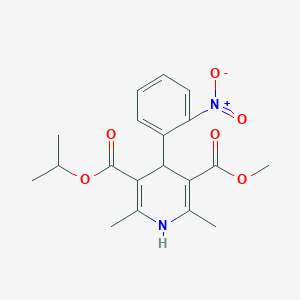![molecular formula C13H9Br2NO5S B280688 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid, also known as DBSA, is a sulfonic acid derivative of benzoic acid. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DBSA is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways.
Mecanismo De Acción
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid inhibits PTP activity by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrates, leading to the activation of downstream signaling pathways. This compound has been shown to selectively inhibit PTPs without affecting other phosphatases, such as alkaline phosphatases. This selectivity is important in minimizing off-target effects and improving the specificity of this compound as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic mice. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. This compound is also relatively easy to synthesize and has a high purity. However, this compound has some limitations. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, this compound may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for 3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid research. One potential application is in the development of novel cancer therapies. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, this compound may have potential applications in the treatment of autoimmune disorders, as dysregulation of PTP activity has been implicated in the development of these diseases. Further research is needed to determine the safety and efficacy of this compound in these applications. Finally, the development of more potent and selective PTP inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid can be synthesized by reacting 3,5-dibromo-4-hydroxyaniline with chlorosulfonic acid in the presence of anhydrous aluminum chloride. The resulting product is then neutralized with sodium hydroxide to obtain this compound. This synthesis method is efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid has been extensively used in scientific research as a PTP inhibitor. PTPs are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in the development of many diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of several PTPs, including PTP1B, SHP-1, and SHP-2. As a result, this compound has potential therapeutic applications in the treatment of various diseases.
Propiedades
Fórmula molecular |
C13H9Br2NO5S |
|---|---|
Peso molecular |
451.09 g/mol |
Nombre IUPAC |
3-[(3,5-dibromo-4-hydroxyphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C13H9Br2NO5S/c14-10-5-8(6-11(15)12(10)17)16-22(20,21)9-3-1-2-7(4-9)13(18)19/h1-6,16-17H,(H,18,19) |
Clave InChI |
MNRIIDRHUGBKAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxyethyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280605.png)




![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)


![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


